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Compound of Interest

Compound Name: 2-Methylbutanal

Cat. No.: B7770512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
methylbutanal (also known as 2-methylbutyraldehyde), a significant volatile organic

compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with standardized experimental protocols for data

acquisition.

Spectroscopic Data Summary
The empirical formula for 2-methylbutanal is C₅H₁₀O, with a molecular weight of

approximately 86.13 g/mol .[1] The spectroscopic data presented below provides a detailed

structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum

The proton NMR spectrum of 2-methylbutanal is characterized by distinct signals

corresponding to the different hydrogen environments in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.63 Doublet 1H Aldehyde CHO

~2.18 - 2.33 Multiplet 1H CH(CHO)CH₂CH₃

~1.64 - 1.85 Multiplet 1H CH(CHO)CH₂CH₃

~1.33 - 1.54 Multiplet 1H CH(CHO)CH₂CH₃

~1.09 Doublet 3H CH(CHO)CH₃

~0.94 Triplet 3H CH(CHO)CH₂CH₃

Note: Chemical shifts are referenced to a solvent signal (e.g., CDCl₃ at 7.26 ppm) and can vary

slightly based on solvent and concentration.

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon skeleton of 2-
methylbutanal.

Chemical Shift (δ) ppm Carbon Type Assignment

~205.2 CH Aldehyde CHO

~47.8 CH CH(CHO)CH₂CH₃

~23.6 CH₂ CH(CHO)CH₂CH₃

~12.9 CH₃ CH(CHO)CH₃

~11.4 CH₃ CH(CHO)CH₂CH₃

Note: Chemical shifts are referenced to a solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of 2-methylbutanal exhibits characteristic absorption bands corresponding to

the functional groups present in the molecule.
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~2970, 2940, 2890 Strong C-H Stretch Alkyl

~2820, 2710 Medium C-H Stretch Aldehyde

~1725 Strong C=O Stretch Aldehyde

~1460 Medium C-H Bend Alkyl

Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-methylbutanal shows a molecular ion peak and

characteristic fragmentation patterns.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

86 ~5 [M]⁺ (Molecular Ion)

57 100 [M - C₂H₅]⁺ (Base Peak)

41 ~90 [C₃H₅]⁺

29 ~95 [CHO]⁺ or [C₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation:

Approximately 5-25 mg of neat 2-methylbutanal is accurately weighed and dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

The sample is thoroughly mixed to ensure homogeneity.
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To remove any particulate matter that could affect spectral quality, the solution is filtered

through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H NMR Acquisition:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range of approximately -2 to 12 ppm.

Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.
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Acquisition Time: 1-2 seconds.

Spectral Width: A range of approximately -10 to 220 ppm.

Referencing: The spectrum is referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation and Acquisition (Attenuated Total Reflectance - ATR):

The ATR crystal (e.g., diamond) of the FTIR spectrometer is cleaned with a suitable solvent

(e.g., isopropanol) and allowed to dry completely.

A background spectrum of the clean, empty ATR crystal is recorded.

A small drop of neat 2-methylbutanal is placed directly onto the center of the ATR crystal.

The sample spectrum is acquired by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

The spectral data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

A dilute solution of 2-methylbutanal is prepared in a volatile solvent such as

dichloromethane or hexane.

The GC is equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms).

The GC oven temperature program is set to start at a low temperature (e.g., 40 °C) and

ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

A small volume (e.g., 1 µL) of the sample solution is injected into the heated GC inlet.

The separated 2-methylbutanal elutes from the GC column and enters the mass

spectrometer.

Mass Analysis:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 35-150.

Source Temperature: 230 °C.

Data Acquisition: The mass spectrum is recorded as the 2-methylbutanal peak elutes from

the GC.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-methylbutanal.
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Caption: Workflow for the spectroscopic analysis of 2-Methylbutanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b7770512?utm_src=pdf-body-img
https://www.benchchem.com/product/b7770512?utm_src=pdf-body
https://www.benchchem.com/product/b7770512?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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experimental) (HMDB0031526) [hmdb.ca]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylbutanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7770512#spectroscopic-data-of-2-methylbutanal-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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